molecular formula C17H23NO3 B8191810 8-Hydroxy-6-aza-spiro[4.5]decane-6-carboxylic acid benzyl ester

8-Hydroxy-6-aza-spiro[4.5]decane-6-carboxylic acid benzyl ester

Cat. No.: B8191810
M. Wt: 289.4 g/mol
InChI Key: CXZJKJWIFXRWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 8-Hydroxy-6-aza-spiro[45]decane-6-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently .

Chemical Reactions Analysis

8-Hydroxy-6-aza-spiro[4.5]decane-6-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

8-Hydroxy-6-aza-spiro[4.5]decane-6-carboxylic acid benzyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Hydroxy-6-aza-spiro[4.5]decane-6-carboxylic acid benzyl ester involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar compounds to 8-Hydroxy-6-aza-spiro[4.5]decane-6-carboxylic acid benzyl ester include other spirocyclic compounds with nitrogen atoms in the ring system. These compounds may have different substituents or functional groups, leading to variations in their chemical and biological properties. Some examples include:

Properties

IUPAC Name

benzyl 8-hydroxy-6-azaspiro[4.5]decane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c19-15-8-11-17(9-4-5-10-17)18(12-15)16(20)21-13-14-6-2-1-3-7-14/h1-3,6-7,15,19H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZJKJWIFXRWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(CN2C(=O)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.